2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate
Overview
Description
2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.11404394 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
One study focuses on the synthesis of dimethyl sulfomycinamate, a compound related to our molecule of interest, through a multistep process, highlighting the complexity and potential for generating bioactive molecules using advanced synthetic techniques (Bagley et al., 2005). Similarly, research into guanidinium-functionalized polymer electrolytes via activated fluorophenyl-amine reactions showcases the versatility of incorporating sulfonyl and phenyl groups into polymers for enhanced material properties (Kim et al., 2011).
Material Science Applications
Studies into the structural, spectroscopic, and theoretical aspects of platinum(II) complexes with dimethyl sulfoxide ligands offer insights into the configurational isomerism and potential for catalytic applications, which could extend to the synthesis and study of compounds with similar dimethylphenyl and sulfonyl functionalities (Klein et al., 2005).
Environmental and Catalytic Research
Research on catalytic oxidative desulfurization of diesel fuel using metal-containing molecular sieves demonstrates the relevance of compounds with sulfonyl groups in environmental cleanup processes. This suggests potential applications for compounds like 2-(3,4-dimethylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate in catalysis and environmental remediation (Chica et al., 2006).
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-13-4-8-17(9-5-13)26(23,24)20-11-19(22)25-12-18(21)16-7-6-14(2)15(3)10-16/h4-10,20H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURTUZKVYIXWOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=CC(=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.